molecular formula C15H20N4O B6419297 N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine CAS No. 441719-16-0

N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine

Cat. No.: B6419297
CAS No.: 441719-16-0
M. Wt: 272.35 g/mol
InChI Key: RUUIHKYSUWSKTC-UHFFFAOYSA-N
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Description

N-[3-(Morpholin-4-yl)propyl]quinazolin-4-amine is a quinazoline derivative featuring a morpholine moiety linked via a three-carbon alkyl chain to the quinazolin-4-amine core. Quinazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . The morpholinyl group enhances solubility and bioavailability, making this compound a promising candidate for drug development.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-2-5-14-13(4-1)15(18-12-17-14)16-6-3-7-19-8-10-20-11-9-19/h1-2,4-5,12H,3,6-11H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUIHKYSUWSKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Chemical Properties and Structure

N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine features a quinazoline core which is known for its diverse biological activities. The compound's structure includes a morpholine group that enhances its solubility and biological activity.

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.

  • Case Study : Research has shown that derivatives of this compound exhibit selective inhibition of specific kinases, such as Aurora kinases (AurA and AurB), which are vital in cell division and are often overexpressed in tumors .

Cancer Treatment

The compound has been investigated for its potential in treating various cancers due to its ability to modulate kinase activity.

  • Research Findings : A study demonstrated that this compound derivatives displayed significant cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents .

Development of Novel Therapeutics

The compound serves as a scaffold for developing new therapeutic agents targeting multiple diseases, including neurodegenerative disorders.

  • Example : It has been explored for its potential use in Parkinson's disease treatment due to its ability to inhibit specific kinases involved in neurodegeneration .

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the pharmacological properties of this compound to enhance its efficacy and selectivity as a therapeutic agent. Potential future applications may include:

  • Development of combination therapies for enhanced anti-cancer effects.
  • Exploration of the compound's effects on other kinase targets involved in various diseases.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Complexity

The structural complexity and substituent patterns of quinazoline derivatives significantly influence their biological activity. Key comparisons include:

Compound Name Substituents/Modifications Structural Complexity Key Features
N-[3-(Morpholin-4-yl)propyl]quinazolin-4-amine Morpholin-4-ylpropyl at C4 Moderate Balanced lipophilicity; enhances membrane permeability .
2-(4-Bromophenyl)-N-[3-(imidazol-1-yl)propyl]quinazolin-4-amine Bromophenyl at C2; imidazole at C4 propyl High π-π stacking and hydrogen bonding (N-H···N) enhance stability .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine Dual morpholinylpropyl; chloro-fluoro-phenyl Very High Kinase inhibition; high molecular weight (574.09 g/mol) .
6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine Benzothiazole core; methyl substituent High Moderate antimicrobial activity compared to target compound .

Key Observations :

  • Morpholinylpropyl groups improve solubility and target engagement .
  • Halogenated aryl groups (e.g., bromo, chloro) enhance binding affinity but may increase toxicity .

Activity Trends :

  • Morpholinylpropyl derivatives show dual anticancer and antimicrobial action, likely due to DNA intercalation or enzyme inhibition .
  • Kinase inhibitors require precise substituent positioning (e.g., methoxy, halogen) for ATP-binding pocket interaction .

Pharmacological and Physicochemical Properties

  • Solubility : Morpholinyl groups in the target compound improve aqueous solubility compared to purely aromatic derivatives (e.g., benzothiazole analogs) .
  • Stability : Halogenated derivatives (e.g., bromophenyl) exhibit enhanced crystallinity and thermal stability due to intermolecular interactions .
  • Toxicity: Compounds with trifluoromethyl or cyano groups (e.g., ) may exhibit higher cytotoxicity .

Biological Activity

N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinazoline Derivatives

Quinazolines and their derivatives have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities including antitumor , antiviral , antibacterial , analgesic , and anti-inflammatory effects . The incorporation of morpholine and other substituents into the quinazoline structure can enhance these activities, making them promising candidates for drug development.

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from anthranilic acid derivatives and morpholine. The final product is characterized by spectral techniques such as NMR and mass spectrometry, confirming the structural integrity necessary for biological activity .

Analgesic and Anti-inflammatory Properties

Recent studies have demonstrated that quinazoline derivatives, including this compound, possess significant analgesic and anti-inflammatory properties. These compounds are believed to selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain signaling pathways. For instance, a study highlighted that a related compound exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Table 1: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)Reference
This compoundCOX-2 InhibitionNot specified
IndomethacinCOX-2 Inhibition10
Compound 5dAnalgesicNot specified

Anticancer Activity

Quinazoline derivatives have shown promise in oncology as well. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712
Compound A3PC310
Compound A5HT-2910

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. For analgesic effects, it selectively inhibits COX enzymes, particularly COX-2, leading to reduced prostaglandin synthesis . In cancer therapy, it may interfere with signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies

A notable study evaluated the pharmacokinetics of quinazoline derivatives in vivo. Mice treated with these compounds showed rapid absorption into the bloodstream with significant brain penetration, indicating potential for central nervous system effects . Another investigation revealed that certain derivatives could induce necrosis in resistant cancer cell lines without affecting normal cells, highlighting their selectivity and safety profile .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine derivatives?

The synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of substituted anthranilic acid with morpholine-4-carboxamide to form 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one intermediates .
  • Step 2 : Chlorination using phosphorus oxychloride to yield 4-chloro-2-(morpholin-4-yl)quinazoline derivatives .
  • Step 3 : Substitution with substituted anilines under reflux conditions to introduce the N-[3-(morpholin-4-yl)propyl] group . Yields vary (33–50%) depending on substituents, with purity confirmed via TLC and HPLC (>98%) .

Q. How is structural characterization of this compound performed?

  • Spectroscopy :
  • FTIR : Peaks at 1708–1580 cm⁻¹ (C=C/C=N), 1370–1321 cm⁻¹ (morpholine C-O-C), and 1563–1612 cm⁻¹ (N-H deformation) confirm core structural motifs .
  • NMR : Aromatic protons (δ 6.8–8.5 ppm) and morpholine protons (δ 1.8–3.5 ppm) are diagnostic .
    • X-ray crystallography : Resolves non-covalent interactions (e.g., N-H···N hydrogen bonds, π-π stacking) and confirms dihedral angles (e.g., 56.04° between quinazoline and imidazole rings) .

Q. What initial biological screening approaches are used for this compound?

  • Enzyme inhibition assays : Cruzain or SETD8 inhibition is tested via fluorimetric or radiometric assays, with IC₅₀ values calculated using dose-response curves .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potency, with results cross-validated via Western blotting for target engagement .

Advanced Research Questions

Q. How can researchers optimize synthesis yields and purity for structurally complex derivatives?

  • Purification : Use column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) or preparative HPLC (C18 columns, 0.1% TFA in H₂O/MeCN) .
  • Yield improvement : Microwave-assisted reactions (e.g., 120°C, 30 min) enhance substitution efficiency .
  • Troubleshooting : Address low yields (e.g., <20%) by optimizing stoichiometry of amines or using catalytic Cu(I) in Ullmann-type couplings .

Q. What computational tools are used to analyze structure-activity relationships (SAR)?

  • 3D-QSAR modeling : Aligns substituent effects (e.g., morpholine propyl chain length) with bioactivity using CoMFA/CoMSIA to generate contour maps for steric/electronic optimizations .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cruzain, highlighting key interactions (e.g., H-bonding with quinazoline-N1) .

Q. How are crystallographic data contradictions resolved (e.g., twinning, disorder)?

  • Twinning analysis : SHELXL’s HKLF5 format handles non-merohedral twinning (e.g., 0.47% twin fraction) using BASF parameter refinement .
  • Disorder modeling : PART instructions in SHELXL refine occupancy of disordered morpholine rings, constrained via SIMU/DELU restraints .

Q. What strategies address discrepancies in biological activity across assay platforms?

  • Orthogonal validation : Compare enzymatic IC₅₀ with cellular EC₅₀ (e.g., pIC₅₀ = 7.2 vs. EC₅₀ = 1.5 μM) to rule out off-target effects .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain reduced potency in vivo .

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